molecular formula C31H23BrF2N6O3S B11444915 N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Cat. No.: B11444915
M. Wt: 677.5 g/mol
InChI Key: YQDFHQAWZRILHA-UHFFFAOYSA-N
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Description

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is a complex organic compound that features a diverse array of functional groups, including bromophenyl, fluorophenyl, pyrazolyl, triazolyl, and furan-2-carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole and 4-(4-fluorophenyl)-4H-1,2,4-triazole. These intermediates are then coupled through various reactions, including nucleophilic substitution and condensation reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the bromophenyl and fluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .

Properties

Molecular Formula

C31H23BrF2N6O3S

Molecular Weight

677.5 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C31H23BrF2N6O3S/c32-21-7-3-19(4-8-21)25-16-26(20-5-9-22(33)10-6-20)40(38-25)29(41)18-44-31-37-36-28(17-35-30(42)27-2-1-15-43-27)39(31)24-13-11-23(34)12-14-24/h1-15,26H,16-18H2,(H,35,42)

InChI Key

YQDFHQAWZRILHA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F

Origin of Product

United States

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